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Introduction
Phasin proteins are a class of amphiphilic proteins that are predominantly found on the surface

of intracellular polyhydroxyalkanoate (PHA) granules in various bacteria. These proteins play a

crucial role in PHA granule formation, stabilization, and segregation during cell division.[1][2][3]

[4] The unique and specific affinity of phasin proteins for PHA has been ingeniously exploited

for the development of a highly efficient and cost-effective protein purification system. This

system, often referred to as the phasin-intein fusion technology, allows for the one-step

purification of recombinant proteins without the need for expensive affinity chromatography

resins.[5][6][7]

These application notes provide a detailed overview and step-by-step protocols for the isolation

and purification of target proteins using the phasin-intein fusion system.

Principle of Phasin-Based Protein Purification
The core principle of this purification strategy lies in the creation of a tripartite fusion protein

consisting of the target protein, a self-cleaving intein tag, and a phasin protein. This fusion

construct is co-expressed in a bacterial host, typically Escherichia coli, along with the

necessary enzymes for PHA biosynthesis. The phasin component of the fusion protein acts as

an affinity tag, directing the entire fusion protein to the surface of the in vivo-synthesized PHA

granules.
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Following cell lysis, the PHA granules, now coated with the fusion protein, can be easily

separated from the soluble cellular components by simple centrifugation. After a series of

washing steps to remove non-specifically bound contaminants, the self-cleavage of the intein is

induced, typically by a change in pH or the addition of a thiol reagent. This releases the pure,

untagged target protein into the supernatant, which can then be collected after a final

centrifugation step to pellet the PHA granules with the attached phasin-intein tag.

Data Presentation: Performance of the Phasin-Intein
Purification System
The phasin-intein purification system has been successfully employed for the purification of a

variety of recombinant proteins. The following table summarizes the typical yields and purity

obtained for different target proteins using this method.

Target
Protein

Host
Strain

Phasin
Tag

Intein
Used

Yield Purity
Referenc
e

Maltose

Binding

Protein

(MBP)

E. coli
PhaP (R.

eutropha)
Ssp DnaB 30-40 mg/L >95% [5][8]

Green

Fluorescen

t Protein

(GFP)

E. coli
PhaP (R.

eutropha)
Ssp DnaB ~35 µg/mL High [7]

β-

galactosida

se

E. coli
PhaP (R.

eutropha)
Ssp DnaB High High [6][9]

Chloramph

enicol

Acetyltrans

ferase

E. coli
PhaP (R.

eutropha)
Ssp DnaB 30-40 mg/L High [8]

NusA E. coli
PhaP (R.

eutropha)
Ssp DnaB 30-40 mg/L High [8]
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Experimental Protocols
Here, we provide detailed protocols for the expression, isolation, and purification of a target

protein using the phasin-intein system in E. coli.

Protocol 1: Co-expression of Phasin Fusion Protein and
PHA Granules
This protocol describes the cultivation of E. coli co-transformed with plasmids for PHA

biosynthesis and the phasin-intein-target protein fusion.

Materials:

E. coli strain (e.g., BL21(DE3))

Expression plasmid for PHA biosynthesis (e.g., containing phaA, phaB, and phaC genes)

Expression plasmid for the phasin-intein-target protein fusion

Luria-Bertani (LB) medium

Appropriate antibiotics for plasmid selection

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Glucose

Procedure:

Co-transform the E. coli host strain with the PHA biosynthesis plasmid and the phasin-intein-

target protein expression plasmid.

Plate the transformed cells on LB agar plates containing the appropriate antibiotics and

incubate overnight at 37°C.

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C

with shaking.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1169946?utm_src=pdf-body
https://www.benchchem.com/product/b1169946?utm_src=pdf-body
https://www.benchchem.com/product/b1169946?utm_src=pdf-body
https://www.benchchem.com/product/b1169946?utm_src=pdf-body
https://www.benchchem.com/product/b1169946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing antibiotics and

2% (w/v) glucose with the overnight culture.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to incubate the culture for an additional 16-24 hours at a reduced temperature

(e.g., 25-30°C) to allow for protein expression and PHA granule accumulation.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be

stored at -80°C or used immediately for purification.

Protocol 2: Isolation and Washing of PHA Granules
This protocol details the lysis of bacterial cells and the subsequent washing of the PHA

granules to remove cellular contaminants.

Materials:

Cell pellet from Protocol 1

Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM EDTA, 1 mM DTT)

Lysozyme

DNase I

Wash Buffer (20 mM Tris-HCl, pH 8.5, 50 mM NaCl, 1 M urea, 2% (v/v) Triton X-100)

Sonciator or French press

Procedure:

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20 mL per gram of wet cell paste).

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
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Lyse the cells by sonication on ice or by passing through a French press.

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to

reduce the viscosity of the lysate.

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the PHA granules and cell

debris.

Discard the supernatant containing the soluble proteins.

Resuspend the pellet in Wash Buffer and mix thoroughly.

Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the supernatant.

Repeat the washing step (steps 7-8) at least two more times to ensure the removal of

contaminating proteins.

Protocol 3: Intein Cleavage and Elution of Target Protein
This protocol describes the induction of intein self-cleavage to release the purified target

protein from the PHA granules.

Materials:

Washed PHA granule pellet from Protocol 2

Cleavage Buffer (20 mM Tris-HCl, pH 6.0-6.5, 50 mM NaCl, 1 mM EDTA) or Thiol-containing

Cleavage Buffer (e.g., Cleavage Buffer with 50 mM DTT)

Procedure for pH-induced Cleavage:

Resuspend the washed PHA granule pellet in Cleavage Buffer (pH 6.0-6.5).

Incubate the suspension at room temperature (or 4°C for longer incubations) for 16-24 hours

with gentle agitation to induce intein cleavage.[5]

After incubation, centrifuge the suspension at 14,000 x g for 30 minutes at 4°C to pellet the

PHA granules with the bound phasin-intein tag.
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Carefully collect the supernatant, which contains the purified, tag-less target protein.

Analyze the purity of the eluted protein by SDS-PAGE.

Procedure for Thiol-induced Cleavage:

Resuspend the washed PHA granule pellet in Thiol-containing Cleavage Buffer.

Incubate the suspension at 4°C or room temperature for 16-24 hours with gentle agitation.

Follow steps 3-5 from the pH-induced cleavage protocol to collect and analyze the purified

target protein.
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Caption: Experimental workflow for phasin-intein based protein purification.
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Caption: Regulation of phasin (phaP) gene expression by the PhaR repressor.[10][11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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